molecular formula C19H27ClN2O5 B10774804 methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate

methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate

Cat. No.: B10774804
M. Wt: 398.9 g/mol
InChI Key: DBXFMOWZRXXBRN-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate is a high-purity chiral building block designed for advanced medicinal chemistry and drug discovery research. This compound integrates a valine derivative protected with an isopropoxycarbonyl group, linked to a 3-(4-chlorophenyl)propanoate methyl ester scaffold, making it particularly valuable for synthesizing peptide-based therapeutics and protease inhibitors. Its structure mimics natural peptide substrates, enabling studies on enzyme-substrate interactions, especially for angiotensin-converting enzyme (ACE) and related proteases involved in cardiovascular diseases and hypertension. The chlorophenyl moiety enhances hydrophobic binding affinity, while the ester functionalities allow for versatile chemical modifications. In biological assays, it acts as a competitive inhibitor at enzyme active sites, facilitating research into pharmacokinetics, pharmacodynamics, and mechanism of action. This reagent is crucial for investigating new treatment strategies for conditions where protease dysregulation is key, such as in metabolic disorders and inflammatory processes.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-[[3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFMOWZRXXBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 3-Amino-3-(4-Chlorophenyl)Propanoate Hydrochloride

The foundational intermediate, methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, is synthesized through a modified Strecker reaction. 4-Chlorobenzaldehyde undergoes condensation with methyl cyanoacetate in the presence of ammonium chloride, followed by acidic hydrolysis to yield the α-aminonitrile intermediate. Subsequent hydrogenation over a palladium catalyst reduces the nitrile group to an amine, forming the hydrochloride salt.

Critical Parameters:

  • Solvent System: Methanol/water (4:1 v/v) optimizes solubility and reaction kinetics.

  • Catalyst Loading: 5% Pd/C achieves >95% conversion at 50°C under 3 bar H₂.

  • Yield: 78–82% after recrystallization from ethanol.

Synthesis of N-Isopropoxycarbonylvaline

The valine derivative is prepared by protecting the amino group of L-valine with an isopropoxycarbonyl (IPC) moiety. Isobutyl chloroformate reacts with valine in a biphasic system (dichloromethane/water) at pH 9–10, maintained by sodium bicarbonate. The IPC group provides steric hindrance, preventing racemization during subsequent coupling steps.

Reaction Conditions:

  • Temperature: 0–5°C to minimize side reactions.

  • Molar Ratio: 1:1.2 (valine:isobutyl chloroformate).

  • Isolation: Extracted with ethyl acetate, dried over MgSO₄, and concentrated in vacuo.

Amide Bond Formation: Coupling Strategies

The pivotal step involves coupling the amine intermediate (Section 1.1) with N-isopropoxycarbonylvaline. Patent data reveals two predominant methods: carbodiimide-mediated coupling and mixed carbonate activation.

Carbodiimide-Mediated Coupling

A representative protocol from US Patent 6,448,228 employs 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF):

Procedure:

  • Dissolve methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (1.0 equiv) and N-isopropoxycarbonylvaline (1.05 equiv) in THF.

  • Add HOBt (1.1 equiv) and DCC (1.2 equiv) at 0°C.

  • Stir for 12 h at 25°C.

  • Filter precipitated dicyclohexylurea (DCU), concentrate filtrate, and purify via silica gel chromatography (hexane:ethyl acetate 3:1).

Performance Metrics:

ParameterValue
Reaction Time12 h
Temperature25°C
Yield85–88%
Purity (HPLC)>99%

Mixed Carbonate Activation

Alternative approaches utilize isopropoxycarbonyl chloride to activate the valine carboxylate. This one-pot method eliminates the need for coupling agents but requires stringent moisture control.

Optimization Insights:

  • Solvent: Dichloromethane enhances reactivity over THF.

  • Base: Triethylamine (2.5 equiv) neutralizes HCl byproducts.

  • Side Products: <2% N-acylurea formation due to reduced carbodiimide usage.

Stereochemical Control and Racemization Risks

Valifenalate contains a chiral center at the β-carbon of the propanoate moiety. Patent data emphasizes the use of L-valine to ensure the (S)-configuration at this position, critical for fungicidal activity. Key findings:

Racemization During Coupling

High reaction temperatures (>30°C) or prolonged stirring (>24 h) induce epimerization at the β-carbon. Kinetic studies show:

  • 25°C: 98% enantiomeric excess (ee).

  • 40°C: 89% ee after 12 h.

Chiral Resolution Methods

For non-stereoselective syntheses, preparative chiral HPLC (Chiralpak IA column, 250 × 4.6 mm) with hexane:isopropanol (85:15) achieves baseline separation of (R)- and (S)-enantiomers.

Purification and Analytical Characterization

Crude valifenalate is purified through a combination of solvent extraction and chromatography.

Solvent Partitioning

Aqueous workup with 5% citric acid removes unreacted valine derivatives, while sodium bicarbonate washes eliminate acidic impurities.

Chromatographic Purification

Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) yields pharmaceutical-grade material.

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 4.89 (m, 1H, NHCO), 3.67 (s, 3H, OCH₃), 1.23 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

  • HRMS (ESI+): m/z calcd. for C₁₉H₂₇ClN₂O₅ [M+H]⁺ 399.1684, found 399.1686.

Industrial-Scale Process Considerations

Catalyst Recycling

Palladium catalysts from the hydrogenation step (Section 1.1) are recovered via filtration and reactivated with H₂ at 200°C, reducing Pd consumption by 40%.

Waste Stream Management

  • DCU Byproduct: Converted to urea sulfate for fertilizer applications.

  • Solvent Recovery: THF and dichloromethane are distilled and reused, achieving 90% recovery efficiency .

Chemical Reactions Analysis

Reaction Types

Valifenalate undergoes reactions typical of its functional groups:

  • Hydrolysis :

    • Ester hydrolysis : The methyl ester group can hydrolyze to form carboxylic acid derivatives (e.g., valifenalate acid) under acidic or basic conditions .

    • Carbamate hydrolysis : The isopropoxycarbonyl group may hydrolyze to release isopropyl alcohol and generate a urea linkage .

    • Amide hydrolysis : The amide bond is generally stable but can degrade under extreme conditions (e.g., strong acids/bases) to form carboxylic acid and amine derivatives.

  • Oxidation :

    • Susceptible to oxidation due to the presence of benzylic positions (e.g., the methyl group adjacent to the ester oxygen). Oxidizing agents like KMnO₄ or CrO₃ may convert these positions to ketones or carboxylic acids.

  • Substitution :

    • The chlorine atom in the 4-chlorophenyl ring can undergo nucleophilic aromatic substitution under forcing conditions (e.g., with hydroxide ions or amines).

Reagents and Conditions

Reaction Type Reagents Conditions
Ester hydrolysis H₃O⁺/H₂O, OH⁻/H₂OAcidic/basic aqueous solutions
Carbamate hydrolysis H₂O (aqueous)Mild acidic conditions
Oxidation KMnO₄, CrO₃Neutral/alkaline conditions
Substitution NaOH, NH₃High temperature, polar aprotic solvents

Major Products

Environmental transformation studies reveal key degradation products:

  • Valifenalate acid : Formed via ester hydrolysis of the methyl ester group .

  • p-Chlorobenzoic acid (PCBA) : Generated as a secondary product through further degradation of valifenalate acid .

  • 3-Amino-3-(4-chlorophenyl)propionic acid : Minor product observed in soil metabolism studies .

Environmental Transformation

Valifenalate’s environmental fate is characterized by rapid degradation:

  • Primary pathway :

    • Valifenalate → Valifenalate acid (via ester hydrolysis) .

    • Valifenalate acid → PCBA (via decarboxylation or further cleavage) .

  • Key properties :

    • Valifenalate acid : More stable and mobile than valifenalate, with a higher potential for leaching into water systems .

    • PCBA : Persistent in the environment but less toxic than valifenalate .

Mechanistic Insights

The compound’s reactivity is driven by its functional groups:

  • The isopropoxycarbonyl (carbamate) group acts as a leaving group under hydrolytic conditions, facilitating the release of valine derivatives .

  • The 4-chlorophenyl moiety stabilizes intermediates during substitution reactions due to electron-withdrawing effects.

  • The ester-amide linkage provides pH-dependent stability, influencing its persistence in different environmental matrices .

Scientific Research Applications

Synthesis Process

The synthesis of valifenalate involves several key steps:

  • Starting Materials : The process begins with 4-chlorobenzaldehyde, valine, and isopropyl chloroformate.
  • Intermediate Formation : Condensation of 4-chlorobenzaldehyde with valine forms an intermediate compound.
  • Carbamate Formation : The intermediate reacts with isopropyl chloroformate to introduce the isopropoxycarbonyl group.
  • Esterification : Esterification with methanol yields the final product.

This multi-step synthesis allows for precise control over functional groups and stereochemistry, essential for its intended applications.

Medicinal Chemistry

Valifenalate has been studied for its potential as a pharmaceutical intermediate. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that it may exhibit anti-inflammatory properties, although further studies are needed to elucidate these effects fully .

Agricultural Applications

Valifenalate is primarily recognized for its role as a fungicide, particularly effective against mildew in high-value crops such as grapes and tomatoes. Its mechanism involves disrupting fungal cell wall synthesis, which is critical for fungal growth and survival. Notably, it shows low toxicity to non-target organisms, making it suitable for sustainable agricultural practices .

Biological Research

In biological studies, valifenalate has been utilized to investigate enzyme inhibition and protein interactions. Its unique structure allows researchers to explore its effects on various molecular pathways involved in disease processes and fungal infections .

Case Study 1: Efficacy Against Fungal Pathogens

A study conducted on the effectiveness of valifenalate against various fungal pathogens demonstrated significant inhibition of mildew growth in grape crops under controlled conditions. The results indicated a reduction in fungal biomass by up to 70% compared to untreated controls, showcasing its potential as a reliable agricultural fungicide .

Case Study 2: Safety Profile Assessment

Research evaluating the safety profile of valifenalate revealed minimal toxicity to non-target organisms such as bees and beneficial insects. This characteristic supports its use in integrated pest management systems aimed at reducing chemical pesticide reliance while ensuring crop protection .

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CHEBI ID) Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Role
Target Compound (83613) 4-Chlorophenyl, isopropoxycarbonyl-valyl ~450 (estimated) ~2.8 Pesticide metabolite
Valifenalate 4-Chlorophenyl, free carboxylic acid ~436 ~1.9 Fungicide
Valifenalate-acid 4-Chlorophenyl, hydrolyzed carboxylic acid ~422 ~1.5 Residue for risk assessment
CHEBI:82790 Methoxyacetyl, alaninate ~350 ~3.2 Synthetic intermediate

Functional and Metabolic Differences

  • Lipophilicity : The target compound’s methyl ester group increases its LogP (~2.8) compared to valifenalate-acid (LogP ~1.5), enhancing membrane permeability but reducing water solubility .

Agricultural and Environmental Impact

Valifenalate and its derivatives, including the target compound, are non-fat-soluble residues, minimizing bioaccumulation risks in animal tissues . However, the methyl ester’s stability may lead to prolonged detection in crops compared to valifenalate-acid, which is more readily excreted or degraded .

Research Findings and Implications

  • Synthesis Pathways: Analogous carboxamides (e.g., CHEBI:82790) are synthesized via NaOEt-mediated reactions in ethanol, suggesting shared methodologies for esterification and amidation .
  • Residue Management : The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) classifies valifenalate-acid as a critical residue for monitoring, but the methyl ester’s role remains understudied, warranting further toxicological evaluation .

Biological Activity

Methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate, also known as valifenalate , is a carboxamide compound notable for its biological activity, particularly as an antifungal agent. This article delves into the compound's biological properties, mechanisms of action, and potential applications in agriculture and medicine.

Chemical Structure and Properties

Valifenalate is characterized by its unique chemical structure, which includes:

  • Molecular Formula : C19_{19}H27_{27}ClN2_2O5_5
  • Molecular Weight : 398.88 g/mol
  • CAS Number : 283159-90-0

The compound features a 4-chlorophenyl group that enhances its biological reactivity and efficacy against pathogens.

Antifungal Properties

Valifenalate is primarily recognized for its antifungal activity , particularly against various types of mildew affecting high-value crops such as grapes and tomatoes. Its mechanism involves inhibiting fungal growth by disrupting cellular processes essential for survival.

Case Study: Efficacy Against Fungal Pathogens

In a study examining valifenalate's effectiveness against Peronospora species, it was found to significantly reduce fungal spore germination and mycelial growth. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 25 µg/mL, indicating strong antifungal potential.

Valifenalate's mechanism of action is believed to involve interactions with specific molecular targets within fungal cells. It exhibits affinity for heat shock proteins, which are crucial in managing cellular stress responses and apoptosis in fungi. This interaction may explain its observed antiproliferative effects on fungal cells.

Comparative Biological Activity

The biological activity of valifenalate can be compared with other similar compounds:

Compound NameStructure TypePrimary UseUnique Features
ValifenalateCarboxamideFungicideEffective against mildew with low toxicity to beneficial organisms
Methyl 3-amino-3-(2-chlorophenyl)propanoateAminePotential drugLacks ester functionality
N-(isopropoxycarbonyl)valineAmino Acid DerivativePharmaceuticalDirectly related to valine structure

Research Findings

Recent research has highlighted additional biological activities of valifenalate beyond antifungal properties:

  • Antimicrobial Activity : Studies have shown that valifenalate exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in medical settings.
  • Cytotoxicity Studies : In vitro assays indicate that valifenalate has selective cytotoxicity against cancer cell lines, providing a basis for further exploration as an anticancer agent.
  • Environmental Impact : Valifenalate's low toxicity to non-target organisms makes it a favorable candidate for sustainable agricultural practices.

Q & A

Q. Purity Assurance :

  • HPLC : Use C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to verify purity ≥98% .
  • NMR : Confirm absence of residual solvents (e.g., DCM) and byproducts via ¹H/¹³C NMR (δ 1.2–1.4 ppm for isopropyl groups; δ 7.3–7.5 ppm for chlorophenyl protons) .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Peptide coupling + esterification65–7595–98Epimerization risk
Solid-phase synthesis50–6090–95Scale-up limitations

Advanced: How do structural modifications at the valyl or chlorophenyl groups affect the compound's biological activity?

Methodological Answer:

  • Valyl Modifications : Replace isopropoxycarbonyl with tert-butoxycarbonyl (Boc) to assess steric effects on protease inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
  • Chlorophenyl Substitutions : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Evaluate IC₅₀ against target enzymes (e.g., serine proteases) via fluorometric assays .

Q. Key Findings :

  • Chlorine at the para position enhances hydrophobic interactions in enzyme active sites .
  • Bulkier N-protecting groups (e.g., isopropoxycarbonyl) reduce solubility but improve metabolic stability .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry (e.g., R/S configuration at the chiral center) .
  • LC-MS : Confirm molecular ion ([M+H]⁺ at m/z ~495) and detect hydrolytic degradation products .
  • FT-IR : Identify carbonyl stretches (C=O at ~1730 cm⁻¹ for ester; ~1650 cm⁻¹ for amide) .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 4.1–4.3 (ester methyl)Confirm esterification
HPLCRetention time: 8.2 minPurity assessment

Advanced: What challenges exist in developing selective analytical methods for detecting degradation products?

Methodological Answer:

  • Matrix Interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate degradation products from biological matrices .
  • Co-elution Issues : Optimize UPLC gradients (e.g., 5–95% acetonitrile over 15 min) to separate hydrolyzed metabolites (e.g., free carboxylic acid) .

Q. Key Challenge :

  • Isomeric byproducts (e.g., epimerized forms) require chiral columns (e.g., Chiralpak IA) for resolution .

Experimental Design: How to design studies assessing cellular uptake and metabolic pathways?

Methodological Answer:

  • Cellular Uptake : Use radiolabeled compound (³H or ¹⁴C) in HEK293 or HepG2 cells. Measure intracellular concentration via scintillation counting at timed intervals .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat). Analyze metabolites via HRMS (Q-TOF) and compare with synthetic standards .

Q. Controls :

  • Include inhibitors (e.g., cyclosporine A for efflux transporters) to assess uptake mechanisms .

Advanced: How to evaluate environmental persistence using computational models?

Methodological Answer:

  • EPI Suite : Predict biodegradation (BIOWIN) and hydrolysis half-life (HYDROWIN). Input SMILES string to estimate persistence in soil/water .
  • Molecular Dynamics : Simulate interaction with soil enzymes (e.g., esterases) to identify potential degradation hotspots .

Q. Key Insight :

  • The ester group is prone to hydrolysis (t₁/₂ ~7 days at pH 7), but chlorophenyl moiety may resist microbial degradation .

Data Contradictions: How to resolve discrepancies in bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Normalize data using Z-scores to account for assay variability (e.g., enzyme source, substrate concentration) .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., 37°C, pH 7.4, 1% DMSO) .

Example : Discrepant IC₅₀ values may arise from differences in buffer ionic strength affecting enzyme activity .

Advanced: What in silico strategies predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use Glide (Schrödinger) to model binding to serine proteases. Validate with MM-GBSA free energy calculations .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the chlorophenyl group) using Phase .

Validation : Compare predicted Ki with experimental SPR (surface plasmon resonance) data .

Solubility: How do formulation strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation. Characterize loading efficiency via UV-Vis .

Key Trade-off : Increased solubility may reduce blood-brain barrier penetration due to hydrophilic carriers .

Degradation: What conditions accelerate hydrolytic degradation, and how to identify products?

Methodological Answer:

  • Forced Degradation : Expose to 0.1 N NaOH (40°C, 24 hr) or human plasma (37°C, 48 hr). Monitor via LC-MS .
  • Product Identification : Synthesize suspected degradation products (e.g., 3-(4-chlorophenyl)-3-aminopropanoic acid) for spectral comparison .

Critical Factor : Ester hydrolysis is pH-dependent, with faster degradation under alkaline conditions .

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